molecular formula C7H10ClNS B1586742 4-(Chloromethyl)-2-isopropylthiazole CAS No. 40516-57-2

4-(Chloromethyl)-2-isopropylthiazole

Cat. No. B1586742
CAS RN: 40516-57-2
M. Wt: 175.68 g/mol
InChI Key: YGTDRZIMYRYHHD-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-isopropylthiazole (CMIT) is an organic compound that has been extensively studied in recent years due to its interesting properties and potential applications in various scientific research fields. This compound is a member of the thiazole family, which consists of compounds with a sulfur-nitrogen ring structure. CMIT has been found to have a wide range of biological activities, such as antibacterial, antifungal, and antioxidant properties. It has also been used in various laboratory experiments for the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis of Calixarene Derivatives

4-(Chloromethyl)-2-isopropylthiazole: is utilized in the synthesis of new calix[4]arene derivatives. These derivatives are of significant interest due to their potential cytotoxic activity against various human cancer cells. For instance, certain calix[4]arene superbase derivatives have shown to inhibit the proliferation of colorectal carcinoma, lung cancer, and hepatocellular carcinoma cells .

Development of Hypercrosslinked Polymers (HCPs)

This compound plays a role in the design and synthesis of HCPs. These polymers are known for their high surface area and are used in applications such as gas storage, carbon capture, and removal of pollutants. The ability to easily functionalize HCPs allows for the incorporation of various chemical functionalities, leading to enhanced properties for specific applications .

Organic Synthesis

In organic chemistry, 4-(Chloromethyl)-2-isopropylthiazole is used as a reagent for various organic synthesis applications. Its properties facilitate milder reaction conditions and better solubility requirements, which are advantageous for synthesizing functional materials .

Catalysis

The compound’s structural features make it suitable for use in catalytic processes. Its involvement in the synthesis of bases and superbase derivatives indicates its potential in catalytic applications, where it can influence reaction rates, yields, and selectivity .

Drug Delivery Systems

Due to its reactive nature, 4-(Chloromethyl)-2-isopropylthiazole can be used to modify polymers that are employed in drug delivery systems. This modification can enhance the polymers’ ability to carry and release therapeutic agents in a controlled manner .

Sensing Technologies

The chemical structure of 4-(Chloromethyl)-2-isopropylthiazole allows for its use in the development of sensing materials. These materials can be designed to detect various environmental or biological stimuli, providing valuable data for monitoring and analysis .

properties

IUPAC Name

4-(chloromethyl)-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDRZIMYRYHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376802
Record name 4-(Chloromethyl)-2-isopropylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-isopropylthiazole

CAS RN

40516-57-2
Record name 4-(Chloromethyl)-2-isopropylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)-2-isopropyl-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-methylpropanethioamide (5.20 g), 1,3-dichloro-2-propanone (7.03 g) and ethanol (100 mL) was heated under reflux for 2 hrs. The reaction mixture was concentrated and ethyl acetate was added to the residue. The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate and saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give 4-chloromethyl-2-isopropyl-1,3-thiazole as a colorless oil (6.33 g, yield 72%) from a fraction eluted with ethyl acetate-hexane (1:20, v/v).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Chloromethyl)-2-isopropylthiazole
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4-(Chloromethyl)-2-isopropylthiazole
Reactant of Route 3
4-(Chloromethyl)-2-isopropylthiazole
Reactant of Route 4
4-(Chloromethyl)-2-isopropylthiazole

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